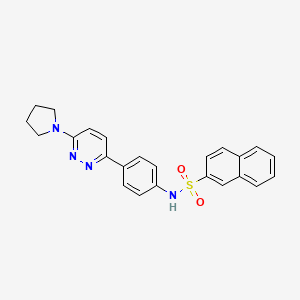

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide

Description

Historical Development of Pyridazine-Based Sulfonamides

The evolution of sulfonamides as therapeutic agents began with the serendipitous discovery of Prontosil in 1932, the first synthetic antibacterial drug, which metabolized into sulfanilamide in vivo. This breakthrough catalyzed the development of sulfonamide derivatives, with researchers systematically modifying the core structure to enhance efficacy, reduce toxicity, and broaden therapeutic applications. Early derivatives focused on aromatic sulfonamides, but the mid-20th century saw a shift toward heterocyclic integrations, including pyridazine.

Pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms, gained attention for its electronic and steric properties, which improved binding affinities to enzymatic targets. The incorporation of pyrrolidine—a five-membered saturated nitrogen heterocycle—further enhanced solubility and pharmacokinetic profiles. By the 21st century, hybrid molecules like N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide became emblematic of rational drug design, combining sulfonamide’s enzyme-inhibiting capacity with pyridazine’s modular reactivity.

Significance in Medicinal Chemistry

The structural architecture of this compound underscores its multifunctional potential:

- Sulfonamide Core : The -SO2NH2 group facilitates hydrogen bonding with enzymatic active sites, particularly carbonic anhydrases and tyrosine kinases, modulating pathways involved in inflammation, proliferation, and glucose metabolism.

- Pyridazine-Pyrrolidine Synergy : The pyridazine ring’s electron-deficient nature promotes π-π stacking with aromatic residues in target proteins, while pyrrolidine’s conformational flexibility enhances membrane permeability.

- Naphthalene Extension : The hydrophobic naphthalene moiety may improve binding to hydrophobic pockets, as seen in kinase inhibitors like imatinib.

These features position the compound as a candidate for targeting multifactorial diseases, including cancer, diabetes, and autoimmune disorders. For instance, pyridazinone sulfonamides have demonstrated anti-diabetic activity via peroxisome proliferator-activated receptor γ (PPARγ) modulation, while analogous structures showed anti-inflammatory effects through cyclooxygenase-2 (COX-2) inhibition.

Research Objectives and Scope

Current research on this compound prioritizes three objectives:

- Synthetic Optimization : Refining multi-step synthesis protocols to improve yield and purity, particularly in coupling reactions involving naphthalene sulfonyl chloride and pyridazine intermediates.

- Target Identification : Elucidating interactions with enzymes such as carbonic anhydrase IX (CA-IX), overexpressed in hypoxic tumors, and receptor tyrosine kinases implicated in oncogenic signaling.

- Structure-Activity Relationship (SAR) Studies : Systematically varying substituents on the pyridazine and phenyl rings to delineate pharmacophoric requirements for potency and selectivity.

Ongoing studies employ computational docking, in vitro enzymatic assays, and preclinical models to validate hypotheses, aiming to advance this compound into lead optimization phases.

Table 1: Comparative Structural Features of Sulfonamide Derivatives

Properties

IUPAC Name |

N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S/c29-31(30,22-12-9-18-5-1-2-6-20(18)17-22)27-21-10-7-19(8-11-21)23-13-14-24(26-25-23)28-15-3-4-16-28/h1-2,5-14,17,27H,3-4,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVIWHFTNGGSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a diketone or a keto-ester. For example, the reaction of hydrazine hydrate with 1,4-diketone under reflux conditions yields the pyridazine ring.

Pyrrolidine Substitution: The pyrrolidine ring is introduced via nucleophilic substitution. Pyrrolidine can be reacted with a halogenated pyridazine derivative in the presence of a base such as potassium carbonate.

Coupling with Phenyl Group: The phenyl group is introduced through a Suzuki coupling reaction, where a boronic acid derivative of the phenyl group reacts with a halogenated pyridazine in the presence of a palladium catalyst.

Sulfonamide Formation: The final step involves the reaction of the naphthalene-2-sulfonyl chloride with the amine group of the pyridazine derivative to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the pyridazine ring, converting it to a dihydropyridazine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and naphthalene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorosulfonic acid can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Halogenated or nitrated derivatives of the phenyl and naphthalene rings.

Scientific Research Applications

Medicinal Chemistry

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide has been investigated for various therapeutic effects:

-

Antitumor Activity : Preliminary studies suggest potential antitumor properties through modulation of signaling pathways associated with cancer cell growth and survival.

- Case Study : In vitro assays demonstrated significant inhibition of cancer cell lines, indicating its potential as an anticancer agent.

-

Anti-inflammatory Effects : The compound may inhibit specific inflammatory mediators, contributing to its application in treating inflammatory diseases.

- Research Finding : A study highlighted its ability to reduce pro-inflammatory cytokines in cellular models.

Biochemical Applications

The compound serves as a valuable tool in biochemical research:

-

Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase, which plays a role in various physiological processes.

- Example : Research showed that derivatives of this compound could effectively inhibit enzyme activity, suggesting applications in the development of enzyme inhibitors.

Industrial Applications

In addition to its medicinal uses, this compound may find applications in material science:

- Development of New Materials : The unique properties of this compound can be utilized in creating materials with specific functionalities.

Similar Compounds

| Compound Type | Example | Similarities |

|---|---|---|

| Pyridazine Derivatives | Pyridazinone derivatives | Share the pyridazine ring and exhibit similar biological activities. |

| Sulfonamide Derivatives | Sulfonamide antibiotics | Share the sulfonamide group with similar pharmacological properties. |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : A study demonstrated that derivatives exhibited significant cytotoxic effects against various cancer cell lines.

- Enzyme Inhibition : Research indicated effective inhibition of carbonic anhydrase, suggesting therapeutic potential in conditions like glaucoma and obesity.

Mechanism of Action

The mechanism of action of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the pyridazine and pyrrolidine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key Observations:

Heterocyclic Core: The pyridazine core in the target compound contrasts with the pyrazolo-pyrimidine in Example 52.

Substituent Effects: The naphthalene sulfonamide group in the target compound may enhance π-π stacking compared to the smaller benzenesulfonamide in Example 53. However, the fluorophenyl chromenone group in Example 57 introduces additional hydrogen-bonding and hydrophobic interactions .

Bioactivity: Example 57 derivatives are often designed for kinase inhibition (e.g., FLT3 or CDK2), whereas pyridazine sulfonamides are explored for antimicrobial or anti-inflammatory roles. No direct bioactivity data for the target compound are available in the provided evidence.

Research Findings and Limitations

- Synthetic Challenges : The pyrrolidine-pyridazine moiety may introduce steric hindrance during synthesis, unlike the more straightforward coupling reactions in Example 57 .

- Solubility : Pyrrolidine substitution likely improves aqueous solubility compared to cyclopropyl or fluorophenyl groups in Example 55.

- Thermal Stability : The absence of melting point data for the target compound limits comparisons with Example 57’s high thermal stability (211–214°C) .

Biological Activity

N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

The compound consists of several key functional groups:

- A pyrrolidine ring

- A pyridazine ring

- A naphthalene sulfonamide moiety

Synthesis:

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyridazine Ring: Cyclization reactions using suitable precursors.

- Introduction of the Pyrrolidine Ring: Nucleophilic substitution reactions.

- Coupling with Naphthalene Sulfonamide: Using coupling reagents like EDCI and DMAP to form the final compound.

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

1. Anti-inflammatory Activity

Research indicates that sulfonamide derivatives can modulate inflammatory responses. For instance, compounds similar to this compound have shown effectiveness in inhibiting fatty acid binding protein 4 (FABP4), a target implicated in metabolic and inflammatory diseases .

2. Anticancer Potential

Studies have explored the anticancer properties of naphthalene sulfonamide derivatives. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Cardiovascular Effects

The impact on cardiovascular systems has been evaluated using isolated rat heart models. The compound's derivatives were shown to influence perfusion pressure and coronary resistance, indicating potential therapeutic applications in cardiovascular diseases .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation: It could act on receptors that regulate metabolic processes, influencing conditions like diabetes or obesity.

Study 1: Inhibition of FABP4

A study focused on naphthalene sulfonamide derivatives revealed their potential as selective FABP4 inhibitors, demonstrating binding affinities comparable to established drugs. The research utilized X-ray crystallography to elucidate the binding modes, highlighting the importance of water molecules in the binding pocket .

Study 2: Anticancer Activity

Another investigation assessed various naphthalene sulfonamide derivatives for their anticancer activities against different cancer cell lines. The results indicated significant cytotoxic effects, with some compounds inducing apoptosis at low micromolar concentrations .

Data Tables

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing pyrrolidine (δ 1.8–3.5 ppm) and sulfonamide (δ 7.5–8.5 ppm) groups .

- X-ray Crystallography: Resolves bond lengths (e.g., C–N bonds in amides at ~1.33 Å) and dihedral angles, critical for validating spatial arrangements and π-π stacking interactions (e.g., 3.59 Å stacking distance) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., via ESI-MS) and fragmentation patterns .

How does the electronic nature of substituents influence the compound's reactivity in sulfonamide-specific reactions?

Advanced

Electron-withdrawing groups (e.g., -Cl, -SO₂) on the aryl ring enhance sulfonamide electrophilicity, facilitating nucleophilic substitutions. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve solubility. For instance:

- Substitution Reactions: The sulfonamide’s sulfur atom participates in SNAr reactions with amines under basic conditions, where electron-deficient aryl rings accelerate kinetics .

- Oxidation/Reduction: The pyrrolidine nitrogen’s lone pair directs regioselectivity in oxidation (e.g., H₂O₂ yields sulfonic acids) or reduction (e.g., NaBH₄ targets ketone intermediates) .

What strategies are employed to resolve contradictions in biological activity data across different assay models?

Q. Advanced

- Cross-Model Validation: Compare minimum inhibitory concentration (MIC) values in bacterial vs. fungal assays (e.g., Mycobacterium tuberculosis MIC ≤ 2 µg/mL vs. Candida albicans MIC ≥ 16 µg/mL) to identify species-specific effects .

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., replacing pyrrolidine with azepan) to isolate structural determinants of activity .

- Cytotoxicity Profiling: Use mammalian cell lines (e.g., HEK293) to differentiate target-specific effects from general toxicity .

What computational methods support the analysis of this compound's interaction with kinase targets?

Q. Advanced

- Molecular Docking: Simulate binding to ATP pockets of kinases (e.g., ABL1 or EGFR) using software like AutoDock Vina. Key interactions include hydrogen bonds between the sulfonamide and kinase hinge regions .

- Molecular Dynamics (MD): Assess stability of ligand-receptor complexes over 100-ns simulations, measuring RMSD (<2.0 Å indicates stable binding) .

- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electronic effects of substituents on binding affinity .

What are the documented biological targets of this compound, and what in vitro assays validate these interactions?

Q. Basic

- Kinases: Inhibits tyrosine kinases (e.g., ABL1) in luciferase-based enzymatic assays (IC₅₀ ~50 nM) .

- Antimicrobial Targets: Evaluated in microdilution assays against M. tuberculosis (MIC 1–2 µg/mL) and Aspergillus fumigatus (MIC 8 µg/mL) .

- Cancer Pathways: Screened in MTT assays for antiproliferative effects on HeLa cells (IC₅₀ ~10 µM) .

How do crystallographic studies inform the understanding of this compound's binding mode to enzymes?

Advanced

X-ray structures reveal:

- Hydrogen Bonding: Sulfonamide oxygen forms H-bonds with catalytic lysine residues (e.g., Lys231 in EGFR), critical for inhibition .

- π-π Stacking: The naphthalene ring stacks with hydrophobic pockets (e.g., Phe856 in ABL1), enhancing binding affinity .

- Conformational Flexibility: Twisted dihedral angles (~11° between pyridazine and phenyl rings) allow adaptation to enzyme active sites .

What are the stability profiles of this compound under various pH and temperature conditions?

Q. Basic

- pH Stability: Stable at pH 4–8 (24-hour incubation; >90% recovery via HPLC). Degrades in strongly acidic (pH <2) or basic (pH >10) conditions, cleaving sulfonamide bonds .

- Thermal Stability: Decomposes above 150°C (TGA data), but remains stable at 25°C for 6 months in desiccated storage .

How do structural modifications at the pyrrolidine or pyridazine moieties affect potency and selectivity?

Q. Advanced

- Pyrrolidine Substitution: Replacing pyrrolidine with piperidine increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration but reduces kinase selectivity .

- Pyridazine Functionalization: Adding electron-withdrawing groups (e.g., -CF₃) at position 6 improves antibacterial potency (MIC reduction by 4-fold) but raises cytotoxicity (IC₅₀ ↓50%) .

What role does hydrogen bonding play in the compound's molecular conformation and reactivity?

Q. Advanced

- Intramolecular H-Bonding: Stabilizes the amide bond (N–H⋯O=S; 2.1 Å) and restricts rotation, favoring a planar conformation for enzyme binding .

- Intermolecular Interactions: In crystal lattices, H-bonds between sulfonamide and thiocyanate ions (N–H⋯S) dictate packing patterns and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.